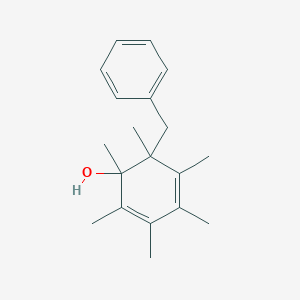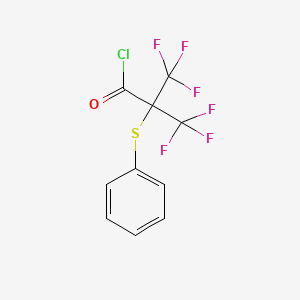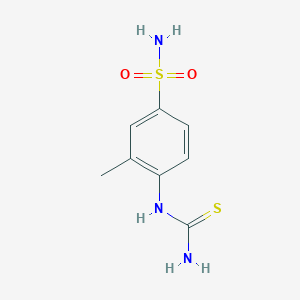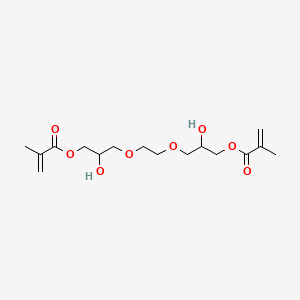
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane is a chemical compound with the molecular formula C16H26O8. It is a di-functional monomer used in various polymerization processes. The compound is known for its ability to form cross-linked polymers, which are valuable in numerous industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane can be synthesized through the reaction of ethylene glycol with methacrylic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane undergoes various chemical reactions, including:
Polymerization: It can polymerize to form cross-linked polymers.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic catalysts are employed to facilitate the reaction.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Methacrylic acid and ethylene glycol derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers.
Biology: Employed in the development of hydrogels for tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The compound exerts its effects primarily through polymerization, where the methacrylate groups react to form cross-linked networks. These networks provide structural integrity and stability to the resulting polymers. The hydroxyl groups in the compound also contribute to its reactivity and compatibility with various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(2-methacryloyloxyethoxy)ethane
- 1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)propane
Uniqueness
1,2-Bis(3-methacryloyloxy-2-hydroxypropoxy)ethane is unique due to its specific functional groups that allow for versatile applications in polymer chemistry. Its ability to form hydrogels and biocompatible polymers makes it particularly valuable in biomedical research .
Eigenschaften
CAS-Nummer |
68856-43-9 |
|---|---|
Molekularformel |
C16H26O8 |
Molekulargewicht |
346.37 g/mol |
IUPAC-Name |
[2-hydroxy-3-[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]ethoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O8/c1-11(2)15(19)23-9-13(17)7-21-5-6-22-8-14(18)10-24-16(20)12(3)4/h13-14,17-18H,1,3,5-10H2,2,4H3 |
InChI-Schlüssel |
YPBNDGVRPOECEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(COCCOCC(COC(=O)C(=C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


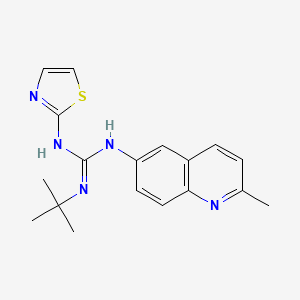
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)


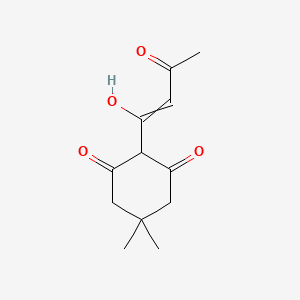
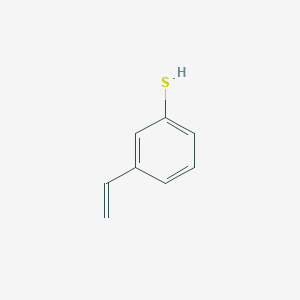
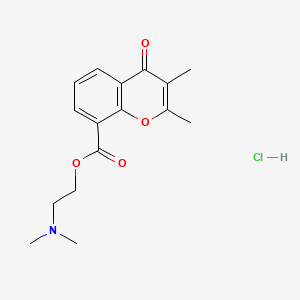


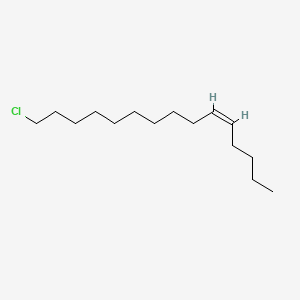
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
